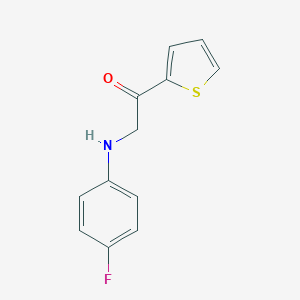

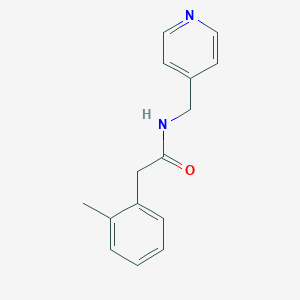

![molecular formula C14H11NO3 B245839 4-[(2-furylmethyl)amino]-2H-chromen-2-one](/img/structure/B245839.png)

4-[(2-furylmethyl)amino]-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(2-furylmethyl)amino]-2H-chromen-2-one (also known as Fura-2) is a fluorescent dye that is commonly used in scientific research. This dye is used to measure intracellular calcium levels in cells, as well as to study the mechanisms of action of various drugs and signaling pathways.

Mecanismo De Acción

Fura-2 is a calcium-sensitive fluorescent dye that binds to calcium ions in cells. When Fura-2 binds to calcium ions, it undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift in fluorescence can be measured using a fluorescence microscope or a fluorometer, and is used to determine the intracellular calcium concentration.

Biochemical and Physiological Effects:

Fura-2 has no known biochemical or physiological effects on cells. It is a non-toxic dye that is used to study the mechanisms of action of various drugs and signaling pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of Fura-2 is its high sensitivity and selectivity for calcium ions. It is a widely used dye that has been validated in many different cell types and experimental conditions. However, Fura-2 has some limitations, including its relatively short half-life and its sensitivity to pH changes and other environmental factors. Additionally, Fura-2 is not membrane-permeable and requires loading into cells via microinjection or electroporation.

Direcciones Futuras

There are many future directions for research using Fura-2. One area of interest is the study of calcium signaling in disease states, such as cancer and neurodegenerative diseases. Another area of interest is the development of new fluorescent dyes that have improved properties over Fura-2, such as longer half-life and increased sensitivity. Additionally, there is interest in developing new techniques for loading Fura-2 into cells, such as using nanoparticles or other delivery systems.

Métodos De Síntesis

Fura-2 is synthesized by the reaction of 2-hydroxybenzophenone with 2-furyl methyl amine. This reaction produces a yellow powder that is soluble in water and ethanol. The purity of Fura-2 is determined by high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

Fura-2 is widely used in scientific research to measure intracellular calcium levels in cells. Calcium is an important signaling molecule that is involved in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. Fura-2 is used to study the mechanisms of action of various drugs and signaling pathways that affect calcium levels in cells.

Propiedades

Fórmula molecular |

C14H11NO3 |

|---|---|

Peso molecular |

241.24 g/mol |

Nombre IUPAC |

4-(furan-2-ylmethylamino)chromen-2-one |

InChI |

InChI=1S/C14H11NO3/c16-14-8-12(15-9-10-4-3-7-17-10)11-5-1-2-6-13(11)18-14/h1-8,15H,9H2 |

Clave InChI |

ZSPWZZSZBBJHHZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NCC3=CC=CO3 |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC(=O)O2)NCC3=CC=CO3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)

![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)

![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)

![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)

![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)

![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)